3-Amino-N-(2,4,5-trichlorophenyl)benzamide

Structure-Activity Relationship Medicinal Chemistry Chemical Biology

Features a 2,4,5-trichlorophenyl moiety imparting distinct electronic/steric/lipophilic properties versus parent 3-aminobenzamide. Free 3-amino group enables conjugation (amide coupling, sulfonamide formation, diazotization) absent in de-amino analogs. Systematic SAR requires this precise chlorination pattern to quantify 4-chloro contribution to PARP binding. Suitable as HPLC retention time marker for halogenated benzamide libraries.

Molecular Formula C13H9Cl3N2O
Molecular Weight 315.6 g/mol
CAS No. 1020054-06-1
Cat. No. B1437096
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Amino-N-(2,4,5-trichlorophenyl)benzamide
CAS1020054-06-1
Molecular FormulaC13H9Cl3N2O
Molecular Weight315.6 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)N)C(=O)NC2=CC(=C(C=C2Cl)Cl)Cl
InChIInChI=1S/C13H9Cl3N2O/c14-9-5-11(16)12(6-10(9)15)18-13(19)7-2-1-3-8(17)4-7/h1-6H,17H2,(H,18,19)
InChIKeyKXNGQSIKTJPWJZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Amino-N-(2,4,5-trichlorophenyl)benzamide CAS 1020054-06-1: Procurement-Relevant Compound Profile for Research Sourcing


3-Amino-N-(2,4,5-trichlorophenyl)benzamide (CAS 1020054-06-1) is a synthetic N-aryl benzamide with molecular formula C13H9Cl3N2O and molecular weight 315.58 g/mol . The compound belongs to the 3-aminobenzamide scaffold class, wherein the parent 3-aminobenzamide is an established inhibitor of poly(ADP-ribose) polymerase (PARP) with an IC50 of approximately 50 nM in CHO cells [1]. The target compound features a 2,4,5-trichlorophenyl substitution on the amide nitrogen, distinguishing it from the parent 3-aminobenzamide and from dichloro- and monochloro-phenyl analogs. Limited direct bioactivity data are publicly available for this specific compound; the evidence base relies on structural differentiation from catalog analogs, predicted physicochemical properties, and class-level inference from closely related N-aryl benzamides. Procurement is primarily through specialty chemical suppliers such as Santa Cruz Biotechnology (catalog sc-312422, 500 mg at $284.00) ; the product was previously listed by CymitQuimica (Biosynth brand) but has been discontinued .

Why 3-Amino-N-(2,4,5-trichlorophenyl)benzamide Cannot Be Interchanged with Generic 3-Aminobenzamide or Dichloro Analogs


Substituting 3-Amino-N-(2,4,5-trichlorophenyl)benzamide with the parent 3-aminobenzamide or with dichlorophenyl analogs such as 3-Amino-N-(2,5-dichlorophenyl)benzamide (SCBT sc-312423) introduces distinct changes in electronic character, steric profile, and predicted physicochemical properties that directly affect target binding, solubility, and handling. The 2,4,5-trichlorophenyl moiety increases molecular weight, calculated logP, and hydrogen-bonding capacity relative to the parent scaffold , while the amino group at the 3-position of the benzamide ring preserves a nucleophilic site unavailable in de-amino analogs such as 2-chloro-N-(2,4,5-trichlorophenyl)benzamide (Sigma-Aldrich L449644) . Class-level evidence from closely related N-aryl benzamides indicates that the specific chlorination pattern on the N-phenyl ring directly modulates enzyme inhibition potency; for instance, 4-amino-3,5-dichloro-N-(2,4,5-trichlorophenyl)benzamide demonstrates measurable inhibition of ferredoxin-NADP+ reductase with an IC50 of 0.15 µM [1]. These structural differences preclude simple one-to-one replacement in any assay or synthetic pathway where electronic, steric, or hydrogen-bonding parameters are critical.

3-Amino-N-(2,4,5-trichlorophenyl)benzamide: Quantitative Differentiation Evidence Against Comparators


Chlorination Pattern Differentiation: 2,4,5-Trichloro vs 2,5-Dichloro N-Phenyl Substitution

The target compound carries three chlorine atoms at the 2-, 4-, and 5-positions of the N-phenyl ring, whereas the closest Santa Cruz Biotechnology catalog analog, 3-Amino-N-(2,5-dichlorophenyl)benzamide (sc-312423), carries only two chlorine atoms at the 2- and 5-positions . The additional chlorine at the 4-position increases the molecular weight from approximately 281.14 g/mol (dichloro analog) to 315.58 g/mol , raises calculated logP, and alters the electron-withdrawing character of the N-aryl substituent. This differentiation is critical because the 4-chloro substituent participates in halogen bonding and steric interactions that are absent in the 2,5-dichloro analog, potentially modifying target protein binding pose and affinity [1].

Structure-Activity Relationship Medicinal Chemistry Chemical Biology

Predicted Physicochemical Properties vs Parent 3-Aminobenzamide Scaffold

Predicted physicochemical data for 3-Amino-N-(2,4,5-trichlorophenyl)benzamide indicate a boiling point of 394.5±42.0 °C, density of 1.528±0.06 g/cm³, and pKa of 11.22±0.70 . In contrast, the parent 3-aminobenzamide (CAS 3544-24-9) has a boiling point of approximately 288 °C and a pKa around 13-14 [1]. The substantial increase in boiling point (~106 °C) and decrease in pKa (~2 units) reflect the introduction of the hydrophobic, electron-withdrawing 2,4,5-trichlorophenyl group, which reduces basicity of the amide nitrogen and increases molecular cohesion. These differences affect solubility, chromatographic behavior, and formulation conditions.

Physicochemical Profiling ADME Prediction Compound Handling

Enzyme Inhibitory Activity of Close Analog: 4-Amino-3,5-dichloro-N-(2,4,5-trichlorophenyl)benzamide Against Ferredoxin-NADP+ Reductase

The structurally proximal analog 4-amino-3,5-dichloro-N-(2,4,5-trichlorophenyl)benzamide—differing from the target compound only by additional chloro substitution at the 3- and 5-positions of the benzamide ring and relocation of the amino group to the 4-position—demonstrates an IC50 of 0.15 µM against ferredoxin-NADP+ reductase (FNR) from the phytopathogenic bacterium Xanthomonas citri subsp. citri, measured with oxidized 2,6-dichlorophenolindophenol as cosubstrate at pH 8.0 and 25 °C [1]. This indicates that the 2,4,5-trichlorophenyl substructure contributes to target engagement. For the target compound, the presence of the 3-amino group on the benzamide ring may further modulate hydrogen-bonding interactions with the FNR active site or with other enzymatic targets in the PARP family [2].

Enzyme Inhibition Antibacterial Target Ferredoxin-NADP+ Reductase

Functional Group Differentiation: 3-Amino Benzamide vs 2-Chloro Benzamide with Shared 2,4,5-Trichlorophenyl Motif

The target compound carries a free 3-amino group (-NH2) on the benzamide ring, which serves as a nucleophilic handle for further derivatization (e.g., amide coupling, diazotization, Schiff base formation) . In contrast, the commercially available 2-chloro-N-(2,4,5-trichlorophenyl)benzamide (Sigma-Aldrich L449644, AldrichCPR collection) bears a 2-chloro substituent and lacks an amino group entirely, rendering it chemically inert toward nucleophilic conjugation strategies . Sigma-Aldrich explicitly notes that no analytical data are provided for this AldrichCPR product and that it is sold as-is for early discovery , whereas the target compound is offered by Santa Cruz Biotechnology with lot-specific Certificate of Analysis . This functional group distinction makes the target compound uniquely suited for applications requiring a reactive amine handle, such as bioconjugation, fluorescent labeling, or library synthesis.

Chemical Biology Probe Design Nucleophilic Handle Synthetic Intermediate

Commercial Availability and Procurement Risk: Active vs Discontinued Sourcing Channels

As of the latest available data, 3-Amino-N-(2,4,5-trichlorophenyl)benzamide is actively stocked by Santa Cruz Biotechnology (sc-312422, 500 mg, $284.00) with lot-specific quality documentation . In contrast, the same compound was previously listed by CymitQuimica (Biosynth brand, Ref. 3D-VQB05406) but has been marked as discontinued . This discontinuation from a secondary supplier narrows the active procurement landscape and introduces single-supplier dependency risk for research programs requiring ongoing access. The close analog 3-Amino-N-(2,5-dichlorophenyl)benzamide (sc-312423) is available at identical pricing ($284.00/500 mg) from the same vendor , but as established above, the dichloro analog lacks the 4-chloro substituent and cannot be considered a drop-in replacement.

Chemical Procurement Supply Chain Risk Research Continuity

Recommended Application Scenarios for 3-Amino-N-(2,4,5-trichlorophenyl)benzamide Based on Quantitative Evidence


Structure-Activity Relationship (SAR) Studies on N-Aryl Benzamide PARP Inhibitors Requiring Trichloro Substitution

The target compound provides a defined trichlorophenyl substitution variant for systematic SAR exploration of the 3-aminobenzamide PARP inhibitory scaffold. The parent 3-aminobenzamide inhibits PARP with IC50 ~50 nM in CHO cells [1], and the 2,4,5-trichlorophenyl group introduces electronic and steric modulation at the N-aryl position that is absent in dichloro or monochloro analogs. Procurement of this specific compound enables direct comparison with 3-Amino-N-(2,5-dichlorophenyl)benzamide (sc-312423) to quantify the contribution of the 4-chloro substituent to target affinity and selectivity.

Synthetic Intermediate for Derivatization via the 3-Amino Handle

The free 3-amino group serves as a nucleophilic site for amide bond formation, sulfonamide synthesis, reductive amination, or diazotization/Sandmeyer chemistry . This enables incorporation of the 2,4,5-trichlorophenyl benzamide scaffold into larger probe molecules, fluorescent conjugates, or affinity matrices. The 2-chloro-N-(2,4,5-trichlorophenyl)benzamide Sigma comparator lacks this reactive amino handle entirely , making the target compound the appropriate procurement choice for any application requiring downstream conjugation.

Biochemical Screening Against Ferredoxin-NADP+ Reductase or Related Flavoenzyme Targets

The class-level evidence from the close analog 4-amino-3,5-dichloro-N-(2,4,5-trichlorophenyl)benzamide (IC50 0.15 µM against Xanthomonas citri FNR) [2] supports screening the target compound against FNR or homologous flavin-dependent oxidoreductases. The conserved 2,4,5-trichlorophenyl motif is implicated in target binding; the 3-amino group on the benzamide ring may confer differential selectivity versus the 4-amino-3,5-dichloro analog. This scenario is particularly relevant for antibacterial discovery programs targeting Gram-negative phytopathogens.

Physicochemical Reference Standard for Chromatographic Method Development

With a predicted boiling point of 394.5±42.0 °C, density of 1.528±0.06 g/cm³, and pKa of 11.22±0.70 , the compound requires HPLC or flash chromatography for purification rather than distillation. Its distinct retention behavior relative to 3-aminobenzamide (bp ~288 °C) makes it suitable as a retention time marker or system suitability standard in reversed-phase HPLC method development for halogenated benzamide libraries.

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